molecular formula C26H25N3O4 B14092940 7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one

7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one

Cat. No.: B14092940
M. Wt: 443.5 g/mol
InChI Key: DNUGJHWFBXFAQV-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a methoxyphenyl group, and a pyridinylpiperazinylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the pyridinylpiperazinylmethyl group: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a precursor for synthesizing new compounds with potential biological activities.

    Study of reaction mechanisms: Helps in understanding the reactivity and stability of chromen-4-one derivatives.

Biology

    Enzyme inhibition studies: Investigated for its potential to inhibit specific enzymes.

    Cell signaling research: Explored for its effects on cellular pathways and signaling mechanisms.

Medicine

    Drug development: Potential candidate for developing new therapeutic agents due to its structural complexity and biological activity.

    Pharmacological studies: Evaluated for its effects on various biological targets.

Industry

    Material science: Used in the development of new materials with specific properties.

    Chemical manufacturing: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: Inhibiting enzyme activity by occupying the active site.

    Modulating signaling pathways: Affecting cellular processes by interacting with signaling molecules.

    Altering gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the methoxyphenyl and pyridinylpiperazinylmethyl groups.

    5-hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-chromen-4-one: Contains additional hydroxyl groups and a different substitution pattern.

Uniqueness

    Structural complexity: The presence of multiple functional groups and substituents makes it unique.

    Biological activity: Its specific interactions with molecular targets differentiate it from other chromen-4-one derivatives.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-4-one

InChI

InChI=1S/C26H25N3O4/c1-32-19-7-5-18(6-8-19)22-17-33-26-20(25(22)31)9-10-23(30)21(26)16-28-12-14-29(15-13-28)24-4-2-3-11-27-24/h2-11,17,30H,12-16H2,1H3

InChI Key

DNUGJHWFBXFAQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C5=CC=CC=N5)O

Origin of Product

United States

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